molecular formula C16H12ClF3N2O2 B11816783 Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B11816783
M. Wt: 356.72 g/mol
InChI Key: PJLRNGNRMWYEMZ-UHFFFAOYSA-N
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Description

Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a complex organic compound characterized by the presence of a benzyl group, a chloro group, and a trifluoromethyl-substituted phenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate typically involves multiple steps. One common method includes the reaction of benzyl chloroacetate with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazones or thioethers.

Scientific Research Applications

Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazone linkage can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-chloroacetate: Lacks the trifluoromethyl-substituted phenyl hydrazine moiety.

    3-(Trifluoromethyl)phenylhydrazine: Lacks the benzyl 2-chloroacetate moiety.

    Benzyl 2-bromo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

Benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-14(15(23)24-10-11-5-2-1-3-6-11)22-21-13-8-4-7-12(9-13)16(18,19)20/h1-9,21H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLRNGNRMWYEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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